molecular formula C26H21N3O3 B1600938 Eg5 Inhibitor V, trans-24 CAS No. 869304-55-2

Eg5 Inhibitor V, trans-24

Cat. No. B1600938
M. Wt: 423.5 g/mol
InChI Key: UOKINRKWPYVMSZ-LADGPHEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eg5 Inhibitor V, trans-24 is a cell-permeable HR22C16 derivative that exhibits enhanced potency against mitotic kinesin Eg5-ATPase activity . It is a potent and specific inhibitor of kinesin Eg5 with an IC50 of 0.65 μM . It can be used in cancer research .


Molecular Structure Analysis

The molecular formula of Eg5 Inhibitor V, trans-24 is C26H21N3O3 . It contains 58 bonds in total, including 37 non-H bonds, 24 multiple bonds, 3 rotatable bonds, 2 double bonds, 22 aromatic bonds, 2 five-membered rings, 4 six-membered rings, 3 nine-membered rings, 1 twelve-membered ring, 1 urea (-thio) derivative, 1 imide(s) (-thio), 1 aromatic hydroxyl, and 1 Pyrrole .


Chemical Reactions Analysis

Eg5 Inhibitor V, trans-24 is a cell-permeable HR22C16 derivative that exhibits much enhanced potency against mitotic kinesin Eg5-ATPase activity . The exact chemical reactions involved are not detailed in the available resources.

Scientific Research Applications

Epidermal Growth Factor Receptor Mutations in Lung Cancer

Research on inhibitors targeting the epidermal growth factor receptor (EGFR) provides insights into new therapies for lung cancer and broader applications for targeted cancer therapies. This study reviews genetic, biochemical, and clinical findings on EGFR mutations, highlighting the concept of oncogene addiction and the apoptotic response following acute treatment with kinase inhibitors. Understanding genetic heterogeneity in epithelial tumors and strategies to overcome resistance to targeted therapies are essential for successful cancer treatment (Sharma et al., 2007).

Anticarcinogenic Effects of Polyphenols

The inhibitory effects of polyphenols on tumor promotion suggest a mechanism through which Eg5 inhibitors could be explored for cancer chemoprevention. This study reviews the action of specific polyphenols in inhibiting tumor promoters and their mechanisms, offering a potential avenue for investigating how Eg5 inhibitors could contribute to cancer prevention strategies (Fujiki et al., 1992).

Small-molecule Inhibitors in Immunotherapy of Cancer

The development of small-molecule inhibitors for immunotherapy highlights the evolving landscape of cancer treatment where targeting specific cellular mechanisms can offer therapeutic benefits. This review covers the design and effectiveness of CD73 inhibitors, providing a context for understanding the potential of small-molecule inhibitors like Eg5 in cancer immunotherapy (Nocentini et al., 2021).

Targeting the Tumor Microenvironment

The role of the tumor microenvironment (TME) in cancer progression underscores the importance of targeting cellular and molecular pathways within the TME for cancer treatment. This review discusses the role of transglutaminase-2 (TG2) in modulating the TME, suggesting that inhibitors targeting specific enzymes within the TME could be a strategic approach to cancer therapy, potentially applicable to studies on Eg5 inhibitors (Tempest et al., 2021).

Safety And Hazards

Eg5 Inhibitor V, trans-24 is for research use only and is not intended for diagnostic or therapeutic use . The specific safety and hazards are not detailed in the available resources.

Future Directions

Eg5 inhibitors, including Eg5 Inhibitor V, trans-24, have been studied as new chemotherapeutic drugs due to the lack of side effects and resistance mechanisms . The development of inhibitors of Eg5 and HSET, with an emphasis on structural biology insights into the binding modes of allosteric inhibitors, compound selectivity, and mechanisms of action of different chemical scaffolds, is ongoing . The potential anti-neoplastic drug role of Eg5 Inhibitor V, trans-24 has been confirmed in subcutaneous xenograft models .

Relevant Papers Several papers have been published on the topic of Eg5 inhibitors, including Eg5 Inhibitor V, trans-24. These papers discuss the role of Eg5 inhibitors in cancer therapy, their potential as a new strategy for gastric adenocarcinoma treatment , and their use in renal cell carcinoma . Another paper discusses the therapeutic benefit of blocking Eg5 in cancer chemotherapy .

properties

IUPAC Name

(10R,15S)-13-benzyl-10-(3-hydroxyphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c30-18-10-6-9-17(13-18)24-23-20(19-11-4-5-12-21(19)27-23)14-22-25(31)28(26(32)29(22)24)15-16-7-2-1-3-8-16/h1-13,22,24,27,30H,14-15H2/t22-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKINRKWPYVMSZ-LADGPHEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)N(C(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C(=O)N(C(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC(=CC=C5)O)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468490
Record name Eg5 Inhibitor V, trans-24
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eg5 Inhibitor V, trans-24

CAS RN

869304-55-2
Record name Eg5 Inhibitor V, trans-24
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eg5 Inhibitor V, trans-24
Reactant of Route 2
Reactant of Route 2
Eg5 Inhibitor V, trans-24
Reactant of Route 3
Reactant of Route 3
Eg5 Inhibitor V, trans-24
Reactant of Route 4
Eg5 Inhibitor V, trans-24
Reactant of Route 5
Eg5 Inhibitor V, trans-24
Reactant of Route 6
Reactant of Route 6
Eg5 Inhibitor V, trans-24

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.